2-(p-Nitrophenyl)adenine 2-(p-Nitrophenyl)adenine
Brand Name: Vulcanchem
CAS No.: 109875-50-5
VCID: VC20739738
InChI: InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
SMILES: C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
Molecular Formula: C11H8N6O2
Molecular Weight: 256.22 g/mol

2-(p-Nitrophenyl)adenine

CAS No.: 109875-50-5

Cat. No.: VC20739738

Molecular Formula: C11H8N6O2

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Nitrophenyl)adenine - 109875-50-5

CAS No. 109875-50-5
Molecular Formula C11H8N6O2
Molecular Weight 256.22 g/mol
IUPAC Name 2-(4-nitrophenyl)-7H-purin-6-amine
Standard InChI InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
Standard InChI Key LNLVLKGOVNENAN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]

Chemical Structure and Properties

The molecular structure of 2-(p-Nitrophenyl)adenine consists of an adenine scaffold with a para-nitrophenyl group attached at the C2 position. The adenine portion comprises a purine ring system with an amino group at position 6, while the nitrophenyl moiety features a nitro group (-NO2) at the para position of the phenyl ring. This structural arrangement is critical for the compound's biological activity and chemical reactivity.

Table 1: Chemical and Physical Properties of 2-(p-Nitrophenyl)adenine

PropertyValue
CAS Number109875-50-5
Molecular FormulaC11H8N6O2
Molecular Weight256.22 g/mol
IUPAC Name2-(4-nitrophenyl)-7H-purin-6-amine
Standard InChIInChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
Standard InChIKeyLNLVLKGOVNENAN-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)N+[O-]
PubChem Compound ID5486769

The chemical properties of 2-(p-Nitrophenyl)adenine are influenced by both the adenine core and the nitrophenyl substituent. The adenine portion contributes to the compound's ability to interact with DNA and RNA through hydrogen bonding, while the nitrophenyl group affects its electronic properties and reactivity. The nitro group (-NO2) is electron-withdrawing, which influences the electron density distribution across the molecule and affects its interactions with biological macromolecules.

The compound exhibits limited water solubility due to its aromatic nature but dissolves more readily in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This solubility profile is important for laboratory handling and experimental design when studying the compound's biological effects.

Research Applications

2-(p-Nitrophenyl)adenine serves as a valuable tool in various research contexts, particularly in studies investigating genetic mutations and their mechanisms. Its well-characterized mutagenic properties make it useful as a positive control in mutagenicity assays and as a model compound for studying structure-activity relationships of mutagenic compounds.

In cancer research, the compound may be used to study the relationship between mutagenesis and carcinogenesis, as many chemical carcinogens act through mutagenic mechanisms. By understanding how compounds like 2-(p-Nitrophenyl)adenine induce mutations, researchers can gain insights into the early events in cancer development.

The compound may also find applications in:

  • Development and validation of new mutagenicity testing methods

  • Studies on DNA repair mechanisms, as the DNA damage caused by the compound can trigger cellular repair responses

  • Structure-activity relationship studies to understand how molecular structure influences mutagenic potential

  • Investigation of cellular responses to DNA damage and mutagenic stress

Additionally, derivatives of 2-(p-Nitrophenyl)adenine, such as the nucleoside form (2-(p-Nitrophenyl)adenosine), may have broader research applications, including use as molecular probes or in studies of nucleic acid structure and function .

Comparative Analysis

To better understand the significance of 2-(p-Nitrophenyl)adenine, it is instructive to compare it with related compounds, particularly other adenine derivatives and similar nitroaromatic compounds. One closely related compound is 2-(p-Nitrophenyl)adenosine, which is the nucleoside form containing a ribose sugar attached to the adenine portion .

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